5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
Overview
Description
The compound “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is a derivative of the 1,2,4-triazole family . Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are used in various scientific domains, including chemical, biological, and pharmacological fields .
Synthesis Analysis
Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .Molecular Structure Analysis
The molecular structure of “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of this compound is C5H5N5OS .Chemical Reactions Analysis
The reactivity of triazolopyrimidines has been studied in various contexts. For example, different methods have been developed to access these heterocyclic compounds with nitrogenous rings . The reactivity of these derivatives has been summarized in several studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” include a molecular weight of 183.19 g/mol, an XLogP3-AA of -1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 0, an exact mass of 183.02148097 g/mol, a monoisotopic mass of 183.02148097 g/mol, a topological polar surface area of 115 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 333 .Scientific Research Applications
Synthesis and Biological Activity
A series of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo [4,3a] pyrimidine-6-carbonitrile derivatives, including compounds similar to 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, were synthesized using microwave-assisted one-pot protocols. These compounds, notably one with promising anticonvulsant properties, were obtained in good yields and their biological activities were predicted using a computer program (Divate & Dhongade-Desai, 2014).
Antimicrobial and Antifungal Activities
Compounds structurally related to 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, specifically (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, were synthesized and tested for their antimicrobial and antifungal activities. These substances showed potential in vitro activities against microbial pathogens (Komykhov et al., 2017).
Analgesic Properties
A study focused on the synthesis of 5-methyl-3-aryl [1,2,4] triazolo [4,3-a] pyrimidine-7-ol derivatives, related to the compound , to investigate their analgesic effects. The compounds synthesized showed significant analgesic activity, with some exceeding the effectiveness of reference analgesic drugs (Ogorodnik et al., 2018).
Chemical Transformations for Diverse Applications
Research into the chemical transformations of derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-7-ols has been conducted, focusing on their reactions with various reagents. These studies provide insights into the potential applications of these compounds in different scientific fields (Zemlyanaya et al., 2018).
properties
IUPAC Name |
5-amino-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-2-1-3(11)7-4-8-9-5(12)10(2)4/h1H,6H2,(H,9,12)(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCIJKJAQFEBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NNC2=S)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365559 | |
Record name | BAS 01152564 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol | |
CAS RN |
41266-68-6 | |
Record name | BAS 01152564 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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